Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to Methyl 2-cyano-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-cyano-3-methylbenzoate, a key chemical intermediate. We will delve into its chemical identity, synthesis protocols, applications in modern research and development, and essential safety and handling procedures. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
Core Chemical Identity and Properties
Methyl 2-cyano-3-methylbenzoate is a substituted aromatic compound featuring both a nitrile (-C≡N) and a methyl ester (-COOCH₃) functional group. This unique arrangement makes it a valuable and versatile building block in organic synthesis.
Its definitive identifier is its CAS (Chemical Abstracts Service) number: 500024-27-1 .[1][2][3][4][5]
Physicochemical Data Summary
The fundamental properties of Methyl 2-cyano-3-methylbenzoate are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 500024-27-1 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][6] |
| Molecular Weight | 175.19 g/mol | [2][4] |
| IUPAC Name | methyl 2-cyano-3-methylbenzoate | [2] |
| Physical Form | White Solid | [4] |
| Purity | Typically ≥95-97% | [1][2][3][4] |
| Boiling Point | 316.4 ± 30.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions or 0-5°C | [1][4] |
Synthesis of Methyl 2-cyano-3-methylbenzoate: A Protocol Grounded in Mechanism
The synthesis of Methyl 2-cyano-3-methylbenzoate is most commonly achieved through a cyanation reaction, a powerful method for introducing the nitrile group onto an aromatic ring. The preferred starting material is an ortho-bromo substituted benzoate, specifically Methyl 2-bromo-3-methylbenzoate.
Causality in Reagent Selection
The choice of a cyanation agent is critical and dictates the reaction conditions. Two primary routes are documented:
-
Copper(I) Cyanide (CuCN): This is a classic method known as the Rosenmund-von Braun reaction. Copper facilitates the nucleophilic substitution of the aryl halide. While effective, it often requires high temperatures.
-
Zinc Cyanide (Zn(CN)₂): This reagent is often used in conjunction with a palladium catalyst. Palladium-catalyzed cross-coupling reactions are highly efficient and can proceed under milder conditions than traditional copper-mediated methods. The palladium catalyst, such as Pd₂(dba)₃ with a suitable phosphine ligand, undergoes a catalytic cycle of oxidative addition, cyanide transfer from zinc, and reductive elimination to yield the desired product. This method often results in higher yields and cleaner reactions.
The following diagram and protocol detail a common palladium-catalyzed approach.
Experimental Workflow: Palladium-Catalyzed Cyanation
Caption: Synthesis workflow for Methyl 2-cyano-3-methylbenzoate via palladium-catalyzed cyanation.
Step-by-Step Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add Methyl 2-bromo-3-methylbenzoate (1 equivalent).
-
Reagent Addition: Add zinc(II) cyanide (Zn(CN)₂, ~0.6 equivalents) and the palladium catalyst system (e.g., palladium bis[bis(diphenylphosphino)ferrocene] dichloride, ~0.05 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure anaerobic conditions. This is crucial as palladium catalysts are sensitive to oxygen.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 130°C and stir vigorously.[1]
-
Monitoring: Monitor the reaction for 4 hours or until completion as indicated by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing an aqueous solution of ammonium hydroxide and stir for 30 minutes to quench any remaining cyanide and complex the zinc salts.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure Methyl 2-cyano-3-methylbenzoate.
Applications in Research and Drug Development
Methyl 2-cyano-3-methylbenzoate is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[3] Its bifunctional nature allows for sequential or orthogonal chemical transformations.
-
Nitrile Group as a Synthetic Handle: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of heterocyclic rings such as tetrazoles or triazines.
-
Ester Group for Derivatization: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or acid chlorides, enabling coupling with a wide range of molecules.
While specific drugs directly derived from this exact isomer are not prominently featured in publicly available literature, its structural motifs are highly relevant. For instance, related cyanobenzoic acid derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[7][8][9][10][11] The compound serves as a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its applications are analogous to other substituted benzoates used in creating targeted therapies.[12]
Logical Flow of Application
Caption: Potential synthetic pathways and applications originating from Methyl 2-cyano-3-methylbenzoate.
Safety, Handling, and Storage
Working with cyano-containing compounds requires strict adherence to safety protocols due to their potential toxicity.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[13] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][4] It is recommended to store it locked up.[13][15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Cyanide-containing waste requires specialized disposal procedures.
Conclusion
Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1) is a strategically important chemical intermediate whose value lies in the versatile reactivity of its nitrile and ester functional groups. The palladium-catalyzed synthesis route offers an efficient and reliable method for its production. For researchers in drug discovery and materials science, this compound represents a potent building block for the creation of novel and complex molecular architectures. Adherence to rigorous safety protocols is paramount when handling this and any related cyano-aromatic compounds.
References
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LookChem. (n.d.). Methyl 2-cyano-3-Methylbenzoate. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-cyano-3-methylbenzoate (C10H9NO2). Retrieved from [Link]
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
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